3-Iodo-1,1,2,2-tetrafluoropropyl trifluorovinyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1,1,2,2-tetrafluoropropyl trifluorovinyl ether is a fluorinated organic compound with the molecular formula C5H2F7IO. It is known for its unique chemical structure, which includes both iodine and fluorine atoms, making it a valuable compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,1,2,2-tetrafluoropropyl trifluorovinyl ether typically involves the reaction of 1,1,2,2-tetrafluoropropyl iodide with trifluorovinyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and purification steps to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-1,1,2,2-tetrafluoropropyl trifluorovinyl ether undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Addition Reactions: The double bond in the trifluorovinyl ether moiety can participate in addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and electrophiles for addition reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the iodine atom, while addition reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Wissenschaftliche Forschungsanwendungen
3-Iodo-1,1,2,2-tetrafluoropropyl trifluorovinyl ether has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Iodo-1,1,2,2-tetrafluoropropyl trifluorovinyl ether involves its ability to participate in various chemical reactions due to the presence of reactive iodine and fluorine atoms. These atoms can interact with different molecular targets and pathways, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,2-Tetrafluoro-3-iodopropyl trifluorovinyl ether
- 2-Iodo-1,1,2,2-tetrafluoroethyl trifluorovinyl ether
Uniqueness
3-Iodo-1,1,2,2-tetrafluoropropyl trifluorovinyl ether is unique due to its specific combination of iodine and fluorine atoms, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specialized chemical reactions and applications .
Eigenschaften
106108-22-9 | |
Molekularformel |
C5H2F7IO |
Molekulargewicht |
337.96 g/mol |
IUPAC-Name |
1,1,2,2-tetrafluoro-3-iodo-1-(1,2,2-trifluoroethenoxy)propane |
InChI |
InChI=1S/C5H2F7IO/c6-2(7)3(8)14-5(11,12)4(9,10)1-13/h1H2 |
InChI-Schlüssel |
XXRDNYJWRWNIMR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(OC(=C(F)F)F)(F)F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.